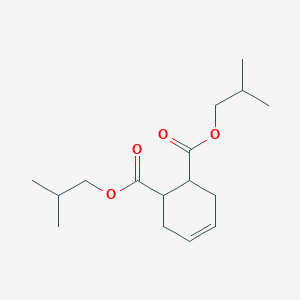

Diisobutyl 1,2,3,6-tetrahydrophthalate

Description

Diisobutyl 1,2,3,6-tetrahydrophthalate is an ester derived from 1,2,3,6-tetrahydrophthalic acid and isobutyl alcohol. The compound is likely used in polymer systems or as a plasticizer, though its applications remain less documented compared to related diisobutyl esters of aliphatic dicarboxylic acids (e.g., succinate, glutarate, adipate) .

Properties

CAS No. |

81667-22-3 |

|---|---|

Molecular Formula |

C16H26O4 |

Molecular Weight |

282.37 g/mol |

IUPAC Name |

bis(2-methylpropyl) cyclohex-4-ene-1,2-dicarboxylate |

InChI |

InChI=1S/C16H26O4/c1-11(2)9-19-15(17)13-7-5-6-8-14(13)16(18)20-10-12(3)4/h5-6,11-14H,7-10H2,1-4H3 |

InChI Key |

RITNWOCATMPHEE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)C1CC=CCC1C(=O)OCC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Ester Groups

- Diisodecyl 1,2,3,6-Tetrahydrophthalate (CAS 87826-26-4): Structure: Features a diisodecyl ester group, increasing molecular weight (450.70 g/mol) and likely reducing volatility compared to diisobutyl variants . Applications: High molecular weight suggests use in low-volatility applications, such as industrial lubricants or specialty polymers. Safety: Limited toxicity data; purity ≥97.0% in commercial grades .

- Diethyl trans-1,2,3,6-Tetrahydrophthalate (CAS 5048-50-0): Structure: Shorter ethyl ester groups result in lower molecular weight (~242.27 g/mol) and higher volatility . Applications: Potential use in research or niche chemical synthesis due to its >97% purity .

Analogs with Different Acid Components

Diisobutyl Succinate (CAS N/A):

Diisobutyl Glutarate/Adipate (CAS N/A):

- Structure : Glutaric (C5) and adipic (C6) acid backbones.

- Properties : Longer aliphatic chains enhance flexibility in polymer systems. Often combined in mixtures for balanced performance in coatings .

- Regulatory Limits : Dimethyl glutarate has air exposure limits (0.05 mg/m³), suggesting stricter controls for shorter-chain esters .

Comparison with Phthalate Esters

- Diisobutyl Phthalate (CAS 84-69-5): Structure: Aromatic phthalic acid backbone (non-hydrogenated). Applications: Common plasticizer with restricted use due to endocrine-disrupting effects . Safety: Higher toxicity profile compared to tetrahydrophthalates, which lack aromaticity .

Other Derivatives

- cis-4-Methyl-1,2,3,6-Tetrahydrophthalic Anhydride (CAS 34090-76-1): Structure: Anhydride form with a methyl substituent. Applications: Reactive intermediate in resin synthesis, contrasting with ester derivatives’ non-reactive roles .

Key Research Findings

- Hydrogenation Benefits : Tetrahydrophthalates’ cyclohexene backbone may reduce toxicity compared to aromatic phthalates, aligning with trends in safer plasticizer development .

- Ester Chain Impact : Longer ester groups (e.g., diisodecyl) enhance thermal stability and reduce volatility, while shorter chains (e.g., diethyl) increase reactivity .

- Regulatory Trends : Aliphatic diesters (succinate, glutarate) face stricter inhalation controls, suggesting tetrahydrophthalates could offer safer alternatives pending further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.